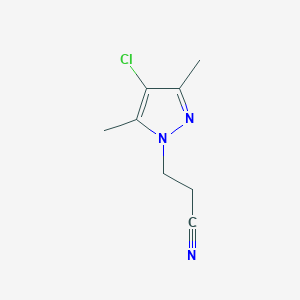
3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile" is a chemical that belongs to the pyrazole class, characterized by a 1H-pyrazol-1-yl group attached to a propanenitrile moiety. This structure suggests potential for various chemical reactions and interactions due to the presence of both electron-rich and electron-deficient regions within the molecule.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves regiospecific reactions, as seen in the creation of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, where single-crystal X-ray analysis was crucial for unambiguous structure determination . Similarly, the synthesis of chloro(4-methylpent-3-en-1-ynyl)carbene, a related compound, was achieved through photolysis of a pyrazole precursor, demonstrating the reactivity of the pyrazole ring under light-induced conditions .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using various spectroscopic and computational methods. For instance, the vibrational spectra and molecular structure of a closely related compound were computed using density functional theory, which also revealed insights into the HOMO-LUMO distribution, indicating areas of the molecule that are prone to electron transfer . The crystal structure of another pyrazole derivative showed the planarity of the benzene ring system and the specific dihedral angles between the pyrazole rings, which could influence the reactivity and interactions of the compound .
Chemical Reactions Analysis
Pyrazole compounds exhibit a range of chemical reactivities. For example, the reaction of an enaminonitrile with hydrazine hydrate led to the formation of a pyrazole-4-carbonitrile, showcasing the ability of pyrazole derivatives to participate in nucleophilic addition reactions . The photolysis of a pyrazole derivative resulted in the generation of a carbene, which further reacted to form various products, including alkynylchlorocyclopropanes, highlighting the versatility of pyrazole compounds in photochemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be quite diverse. The luminescent properties of one such compound were investigated, suggesting potential applications in materials science . The molecular electrostatic potential study of a pyrazole compound indicated negative regions over the carbonyl group and phenyl rings, which are potential sites for electrophilic attack, and positive regions over the nitrogen atoms, which could be sites for nucleophilic attack . These properties are crucial for understanding the interaction of pyrazole compounds with biological targets or other chemical entities.
Scientific Research Applications
Synthesis and Reactivity
- 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile has been used in the synthesis of various heterocyclic compounds. For instance, it reacted with dimethylformamide dimethylacetal to yield enaminonitrile, which subsequently formed pyrazole-4-carbonitrile and indolylpyridine derivatives upon further reactions (Abdallah, 2007).
- This compound also played a role in the selenoacetalyzation of 4‐formylpyrazoles, leading to the formation of novel 2-(pyrazol-4-yl)-1,3-diselenanes (Papernaya et al., 2013).
Complex Formation and Properties
- The compound has been involved in complex formation studies with metals like PdCl2, revealing insights into coordination chemistry and thermal stability of such complexes (Khachatryan et al., 2017).
- A study on a mixed pyrazole-diamine/Ni(II) complex indicated the importance of this compound in understanding crystal structure, physicochemical properties, and potential antibacterial applications (Titi et al., 2021).
Heterocyclic Synthesis
- This compound has been utilized in the synthesis of diverse heterocyclic structures like bipyrazoles and pyrazolylpyrimidines, showcasing its versatility in organic synthesis (Dawood et al., 2004).
- In another research, it contributed to the synthesis of novel pyrazole, pyridine, and pyrimidine derivatives, underscoring its utility in the creation of diverse organic molecules (Fadda et al., 2012).
Mechanism of Action
Target of Action
Pyrazoles, the core structure of this compound, are known to be versatile scaffolds in medicinal chemistry and are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be involved in various biochemical pathways due to their structural diversity .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity .
properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-6-8(9)7(2)12(11-6)5-3-4-10/h3,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHICLJPVCNIJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

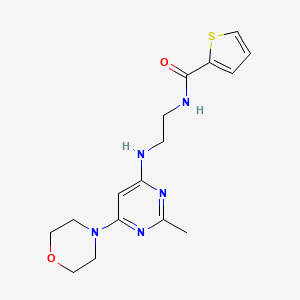
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B2504731.png)
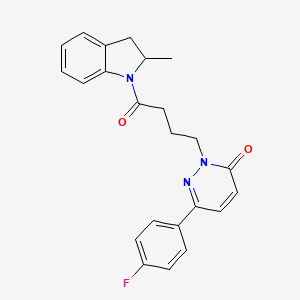
![4-isopropoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2504734.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2504735.png)
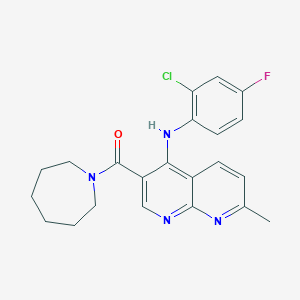
![N-(3,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2504739.png)
![Methyl (2R,3S)-3-[(2,2,2-trifluoroacetyl)amino]piperidine-2-carboxylate](/img/structure/B2504740.png)
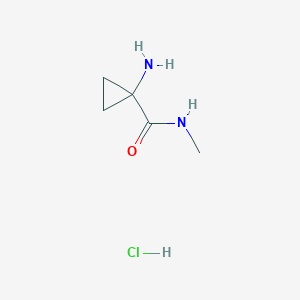
![1-benzyl-N-butyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2504742.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)

![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)